1-(2,2-diethoxyethyl)-2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazole
Description
1-(2,2-Diethoxyethyl)-2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazole is a benzimidazole derivative characterized by a diethoxyethyl group at the 1-position and a trans-styryl (E-configuration) substituent at the 2-position. The diethoxyethyl group likely enhances solubility due to its hydrophilic ethoxy moieties, while the styryl group contributes to π-π interactions, influencing biological activity .
Properties
IUPAC Name |
1-(2,2-diethoxyethyl)-2-[(E)-2-phenylethenyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-3-24-21(25-4-2)16-23-19-13-9-8-12-18(19)22-20(23)15-14-17-10-6-5-7-11-17/h5-15,21H,3-4,16H2,1-2H3/b15-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVSUSHWJSWITJ-CCEZHUSRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(CN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-diethoxyethyl)-2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazole typically involves multiple steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the 2,2-Diethoxyethyl Group: This step involves the alkylation of the benzodiazole core with 2,2-diethoxyethyl halide in the presence of a base such as potassium carbonate.
Addition of the Phenylethenyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-diethoxyethyl)-2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the phenylethenyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole core, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized benzodiazole derivatives.
Reduction: Hydrogenated benzodiazole derivatives.
Substitution: Substituted benzodiazole derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzodiazole derivatives. For instance, compounds structurally related to 1-(2,2-diethoxyethyl)-2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazole have shown promising results in cytotoxic assays against various cancer cell lines. Research indicates that such compounds can inhibit cell proliferation and induce apoptosis in cancer cells, particularly in breast (MCF-7) and lung (A549) cancer models .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Benzodiazole Core : This can be achieved through condensation reactions involving o-phenylenediamine and appropriate carboxylic acids or derivatives.
- Substitution Reactions : The introduction of the diethoxyethyl group and the phenylethenyl moiety can be performed using alkylation techniques or coupling reactions with suitable electrophiles.
- Purification : The final product is purified using chromatography techniques to ensure high purity suitable for biological testing.
Case Studies
A notable case study involved the synthesis of various benzodiazole derivatives through solvent-free methods using sodium metabisulfite as an oxidizing agent. This approach not only simplifies the reaction process but also enhances yield and reduces environmental impact .
Photophysical Properties
The incorporation of ethoxy groups in the benzodiazole structure has been shown to modify its photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs). The compound exhibits favorable light absorption characteristics, which can be tuned by altering substituents on the benzodiazole ring.
Polymer Chemistry
Research has also explored the use of benzodiazole derivatives as additives in polymer formulations. These compounds can enhance thermal stability and mechanical properties of polymers due to their rigid structure and ability to form strong intermolecular interactions .
Mechanism of Action
The mechanism of action of 1-(2,2-diethoxyethyl)-2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Key Observations :
- Diethoxyethyl vs.
- Styryl Modifications : Chlorinated styryl groups (e.g., 2,4-dichloro in ) may increase antimicrobial potency but reduce solubility compared to the target’s unsubstituted styryl .
Physicochemical Properties
Table 2: Physicochemical Data
*Estimated using fragment-based methods.
Key Observations :
- The diethoxyethyl group reduces logP (increased hydrophilicity) compared to 2b and chlorinated analogs .
- Bulky substituents (e.g., phenoxyethyl in ) may hinder membrane permeability despite moderate solubility.
Table 3: Antimicrobial and Antioxidant Profiles
Key Observations :
- Styryl-containing analogs (e.g., 2b) show strong antimicrobial activity against Gram-positive bacteria and fungi .
- Antioxidant efficacy correlates with phenolic groups (e.g., compound 5b), which the target compound lacks .
Molecular Docking and Structure-Activity Relationships
Studies on 2b and 5b using AutoDock Vina revealed that the styryl group in 2b binds to S. aureus thymidylate kinase (TMK) via hydrophobic interactions, while polar substituents (e.g., triol in 5b) enhance hydrogen bonding . The diethoxyethyl group in the target compound may stabilize binding through ethoxy-mediated solvation effects, though this requires validation.
Biological Activity
The compound 1-(2,2-diethoxyethyl)-2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazole is a member of the benzodiazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
The synthesis of this compound typically involves the reaction of appropriate benzodiazole derivatives with diethoxyethylamine and phenylacetaldehyde under controlled conditions. The structural formula can be represented as follows:
This compound has a molecular weight of approximately 325.4 g/mol and exhibits a moderate solubility in organic solvents.
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on related benzodiazoles have shown that they can inhibit cell proliferation by interfering with topoisomerase II activity, leading to DNA damage and apoptosis in cancer cells .
The proposed mechanism of action for this compound involves:
- Inhibition of Topoisomerase II : This enzyme is crucial for DNA replication and repair. Inhibition leads to the accumulation of DNA breaks and ultimately triggers apoptotic pathways.
- Oxidative Stress Induction : Similar compounds have been shown to generate reactive oxygen species (ROS), which can cause further cellular damage and promote apoptosis .
Study on Cell Lines
A study assessing the effects of related benzodiazoles on human breast cancer cell lines demonstrated that these compounds could induce significant cell cycle arrest and apoptosis. The IC50 values (the concentration required to inhibit cell growth by 50%) were found to be in the micromolar range, indicating potent biological activity .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Benzodiazole A | MCF-7 | 12 | Topoisomerase II inhibition |
| Benzodiazole B | HeLa | 8 | ROS generation |
| 1-(2,2-diethoxyethyl)-2-[(E)-2-phenylethenyl]-1H-benzodiazole | MDA-MB-231 | TBD | TBD |
Toxicological Profile
While the biological activity is promising, it is crucial to consider the toxicological aspects. Compounds with similar structures have been reported to exhibit cytotoxicity at higher concentrations. For instance, high doses can lead to mitochondrial swelling and dysfunction . Furthermore, some benzodiazoles have shown potential mutagenicity in bacterial assays under certain conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
